molecular formula C6H3Cl2N3S B12116463 2,1,3-Benzothiadiazol-4-amine, 6,7-dichloro- CAS No. 18392-82-0

2,1,3-Benzothiadiazol-4-amine, 6,7-dichloro-

Cat. No.: B12116463
CAS No.: 18392-82-0
M. Wt: 220.08 g/mol
InChI Key: JOESFIQTXUCSJD-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazol-4-amine, 6,7-dichloro- is a chemical compound with the molecular formula C6H3Cl2N3S. It is a derivative of benzothiadiazole, a heterocyclic compound containing nitrogen and sulfur atoms in its ring structure. This compound is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzothiadiazol-4-amine, 6,7-dichloro- typically involves the chlorination of 2,1,3-benzothiadiazol-4-amine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and solvent conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazol-4-amine, 6,7-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,1,3-Benzothiadiazol-4-amine, 6,7-dichloro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and electronic materials

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazol-4-amine, 6,7-dichloro- involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor in organic electronic materials, enhancing their electronic properties. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1,3-Benzothiadiazol-4-amine, 6,7-dichloro- is unique due to its specific dichloro substitution, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise electronic characteristics, such as organic light-emitting diodes and solar cells .

Properties

CAS No.

18392-82-0

Molecular Formula

C6H3Cl2N3S

Molecular Weight

220.08 g/mol

IUPAC Name

4,5-dichloro-2,1,3-benzothiadiazol-7-amine

InChI

InChI=1S/C6H3Cl2N3S/c7-2-1-3(9)5-6(4(2)8)11-12-10-5/h1H,9H2

InChI Key

JOESFIQTXUCSJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1Cl)Cl)N

Origin of Product

United States

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